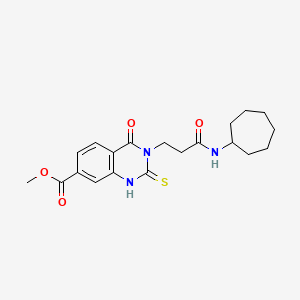

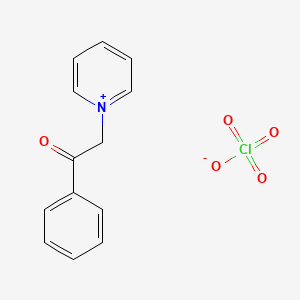

Methyl 3-(3-(cycloheptylamino)-3-oxopropyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

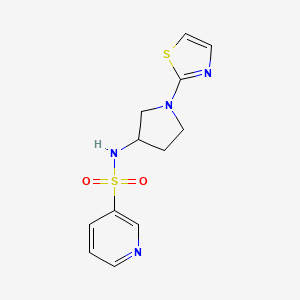

This compound is a derivative of quinazoline, a class of organic compounds with a wide range of biological activities. Quinazolines have been studied for their potential applications in medicinal chemistry, including as anticancer, antimicrobial, and anti-inflammatory agents .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a quinazoline ring, a cycloheptylamine group, and a carboxylate group. The exact arrangement of these groups would depend on the specific synthesis process .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would depend on its exact molecular structure .Scientific Research Applications

Cyclization Reactions in Organic Synthesis

Cyclization reactions are a fundamental aspect of organic synthesis, enabling the construction of cyclic compounds from linear precursors. For instance, the Dieckmann cyclization of methyl 3-(o-methoxycarbonylanilino)propionate gives methyl 1,2,3,4-tetrahydro-4-oxoquinoline-3-carboxylate, showcasing the utility of cyclization reactions in synthesizing heterocyclic compounds, which are core structures in many bioactive molecules (Proctor, Ross, & Tapia, 1972).

Combinatorial Chemistry for Drug Discovery

Combinatorial chemistry allows for the rapid synthesis of a large number of compounds, which can be screened for potential pharmaceutical applications. A study by Ivachtchenko, Kovalenko, & Drushlyak (2003) developed a liquid-phase synthesis for combinatorial libraries of disubstituted and trisubstituted 4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazolines, which are structurally similar to the compound , highlighting their potential in drug discovery processes (Ivachtchenko, Kovalenko, & Drushlyak, 2003).

Synthesis of Constrained Amino Acid Derivatives

Constrained amino acid derivatives find application in medicinal chemistry, particularly in the development of peptide and peptidomimetic drugs. Szakonyi, Fülöp, Tourwé, & de Kimpe (2002) reported the synthesis of 1,2,7,7a-tetrahydro-1aH-cyclopropa[b]quinoline-1a-carboxylate, a constrained amino acid derivative, through a cyclopropanation process, which might be relevant for understanding the synthesis and applications of the compound (Szakonyi, Fülöp, Tourwé, & de Kimpe, 2002).

Molecular Docking Studies for Drug Design

Molecular docking studies are crucial in drug design, allowing researchers to predict the interaction between small molecules and biological targets. Kovalenko, Drushlyak, Konovalova, Mariutsa, Kravchenko, Ivachtchenko, & Mitkin (2019) described the synthesis and structural confirmation of methyl 4-hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate and conducted molecular docking studies to assess its potential as an inhibitor of hepatitis B virus replication, demonstrating the integration of synthetic chemistry and computational biology in drug development (Kovalenko et al., 2019).

Mechanism of Action

Future Directions

The future directions for research on this compound would likely depend on its potential applications. For example, if it shows promise as a potential drug, future research might focus on optimizing its synthesis, studying its mechanism of action, and evaluating its safety and efficacy in preclinical and clinical studies .

properties

IUPAC Name |

methyl 3-[3-(cycloheptylamino)-3-oxopropyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25N3O4S/c1-27-19(26)13-8-9-15-16(12-13)22-20(28)23(18(15)25)11-10-17(24)21-14-6-4-2-3-5-7-14/h8-9,12,14H,2-7,10-11H2,1H3,(H,21,24)(H,22,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHCSUFRNCVEJHN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(C=C1)C(=O)N(C(=S)N2)CCC(=O)NC3CCCCCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 3-(3-(cycloheptylamino)-3-oxopropyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(Z)-2-cyano-N-[(3-fluoro-4-propan-2-yloxyphenyl)methyl]-3-(furan-2-yl)prop-2-enamide](/img/structure/B2804646.png)

![3-[(3-Propanamidophenyl)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B2804650.png)

![1-{[4'-(Azepane-1-sulfonyl)-4-methoxy-[1,1'-biphenyl]-2-yl]sulfonyl}azepane](/img/structure/B2804653.png)

![N-(Cyanomethyl)-2-[3-(pyridin-3-ylmethoxy)phenyl]acetamide](/img/structure/B2804660.png)

![8-Oxaspiro[4.5]decane-1-carboxylic acid](/img/structure/B2804666.png)

![N-(2-(tert-butyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-ethoxy-1-naphthamide](/img/structure/B2804668.png)